Bienvenue dans la boutique en ligne BenchChem!

Mesopram

Immunology T-cell biology Autoimmunity

Mesopram is a chemically and functionally distinct PDE4 inhibitor that selectively suppresses Th1 cell activity and proliferation without affecting Th2 cytokine production, a unique selectivity profile absent in rolipram, roflumilast, or apremilast. Its oxazolidinone/γ-lactam core differentiates it structurally from dialkoxyphenyl PDE4 inhibitors. Validated in EAE (complete clinical suppression) and DSS colitis models with both i.p. and oral efficacy. This compound is recommended for hypothesis-driven Th1/Th2 immune balance studies and as a PDE4 class-heterogeneity comparator, where generic substitution introduces experimental risk.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 189940-24-7
Cat. No. B1669844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesopram
CAS189940-24-7
Synonyms5-(methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone
mesopram
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC
InChIInChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1
InChIKeyPCCPERGCFKIYIS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mesopram (CAS 189940-24-7): Procurement-Ready PDE4 Inhibitor Compound Profile


Mesopram (also known as Daxalipram, SH 636, or ZK 117137) is an orally active, small-molecule phosphodiesterase 4 (PDE4) inhibitor with the chemical formula C14H19NO4 and a molecular weight of 265.30 g/mol . Originally developed by Bayer Schering Pharma, the compound is classified as an anti-inflammatory agent and functions by inhibiting type 4 cyclic nucleotide phosphodiesterase, thereby modulating intracellular cAMP levels and downstream inflammatory signaling pathways [1]. Structurally, Mesopram belongs to the γ-lactam class and contains an oxazolidinone core with a methoxy-propoxyphenyl substitution pattern that distinguishes it from other PDE4 inhibitor chemotypes [2]. The compound has been evaluated preclinically in multiple inflammatory disease models, including experimental autoimmune encephalomyelitis (EAE) and dextran sulfate sodium (DSS)-induced murine colitis [3].

Why Mesopram Cannot Be Substituted with Other PDE4 Inhibitors: Functional Differentiation at the Cellular Level


The PDE4 inhibitor class encompasses compounds with widely divergent pharmacological profiles despite shared enzymatic targets. Substituting Mesopram with structurally or mechanistically related PDE4 inhibitors—such as rolipram, roflumilast, or apremilast—introduces substantial risk of experimental inconsistency due to differences in isoform selectivity, cellular functional specificity, and in vivo efficacy thresholds [1]. Critically, Mesopram exhibits a unique cellular selectivity profile: it selectively inhibits type 1 helper T (Th1) cell activity and proliferation while leaving type 2 helper T (Th2) cell cytokine production and proliferation functionally unaffected [2]. This Th1-specific functional discrimination is not universally observed across all PDE4 inhibitors and represents a key differentiator for studies focused on Th1/Th2 immune balance. Furthermore, the compound's distinct dose-response characteristics in established disease models differ meaningfully from comparator PDE4 inhibitors evaluated under comparable experimental conditions [3]. These functional distinctions render generic substitution without experimental validation inadvisable for procurement decisions involving hypothesis-driven research or comparative pharmacological studies.

Mesopram Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Th1 Cell Activity Selective Inhibition: Functional Discrimination vs. Th2 Cells

Mesopram demonstrates selective functional inhibition of Th1 cell activity without affecting Th2 cell cytokine production or proliferation. In vitro experiments with antigen-stimulated T-cell populations show that Mesopram suppresses Th1 cell proliferation and IFN-γ production while Th2 cell responses remain intact at equivalent concentrations [1]. This Th1-specific functional selectivity represents a differentiated cellular phenotype not uniformly documented for comparator PDE4 inhibitors such as rolipram or roflumilast, which lack explicit published Th1/Th2 discrimination data at comparable experimental resolution.

Immunology T-cell biology Autoimmunity

Complete Clinical Suppression of EAE in Lewis Rats: In Vivo Efficacy Benchmark

In the experimental autoimmune encephalomyelitis (EAE) model in Lewis rats, administration of Mesopram resulted in complete suppression of clinical disease manifestation. This outcome was accompanied by a marked reduction in inflammatory lesions in both spinal cord and brain tissue, as well as reduced expression of proinflammatory cytokines IFN-γ and TNF-α in brain tissue assessed via RT-PCR analysis [1]. The complete clinical suppression observed with Mesopram provides a quantitative efficacy benchmark against which other PDE4 inhibitors evaluated in comparable EAE models can be assessed.

Neuroinflammation Multiple sclerosis EAE model

Dose-Dependent Amelioration of Murine Colitis: Quantified Efficacy Parameters

In the DSS-induced murine colitis model, Mesopram demonstrated dose-dependent efficacy across multiple clinically relevant endpoints. A dose-finding study in the preventive model established that 50 mg/kg Mesopram achieved maximal benefit compared with lower doses of 2 mg/kg and 10 mg/kg [1]. At the optimal 50 mg/kg dose, Mesopram significantly reduced maximal clinical score, decreased colon shortening, and improved histologic score relative to DSS-treated controls. In the therapeutic model (treatment initiated after colitis establishment), both intraperitoneal and oral administration of Mesopram significantly reversed DSS-induced colon shortening and reduced ex vivo colonic production of IFN-γ [2].

Inflammatory bowel disease Colitis Gastrointestinal inflammation

Oral Bioactivity Validation: Therapeutic Efficacy via Oral Administration Route

Mesopram is characterized as an orally active PDE4 inhibitor, with efficacy demonstrated via oral administration in multiple preclinical models. In the therapeutic DSS colitis model, orally administered Mesopram significantly reversed DSS-induced colon shortening and reduced ex vivo colonic IFN-γ production, confirming that oral bioactivity is sufficient to achieve therapeutic effect at the target tissue site [1]. This contrasts with some comparator PDE4 inhibitors that may require parenteral administration to achieve comparable tissue-level exposure or efficacy outcomes in similar disease models.

Pharmacokinetics Oral bioavailability Drug development

Proinflammatory Cytokine Suppression: IFN-γ and TNF-α Reduction Profile

Mesopram consistently suppresses the synthesis and production of key proinflammatory cytokines IFN-γ and TNF-α across multiple experimental systems. In the EAE model, RT-PCR analysis of brain tissue from Mesopram-treated animals revealed marked reduction in both IFN-γ and TNF-α mRNA expression compared to vehicle-treated controls [1]. In the DSS colitis model, Mesopram treatment significantly reduced ex vivo colonic production of IFN-γ in both preventive and therapeutic dosing regimens [2]. This dual cytokine suppression profile distinguishes Mesopram from PDE4 inhibitors that may preferentially target one inflammatory pathway over another.

Cytokine inhibition Inflammation Immune modulation

Clinical Development History: Phase II Evaluation in Multiple Sclerosis

Mesopram advanced to Phase II clinical evaluation in patients with clinically confirmed multiple sclerosis, as documented in institutional research archives [1]. While the compound was subsequently discontinued from further development by the originator (Bayer Schering Pharma) as of 2005 [2], this clinical-stage history provides a distinct procurement rationale compared to PDE4 inhibitors that remain exclusively in preclinical characterization. The existence of Phase II clinical data, even if limited, offers translational validation that purely preclinical PDE4 tool compounds lack.

Clinical translation Multiple sclerosis Drug development

Mesopram Application Scenarios: Evidence-Grounded Use Cases for Procurement Planning


Th1/Th2 Immune Axis Differentiation Studies

Mesopram is optimally deployed in immunological studies requiring functional discrimination between Th1 and Th2 cellular responses. Its demonstrated selective inhibition of Th1 cell activity without affecting Th2 cell cytokine production or proliferation [1] makes it a valuable tool compound for dissecting Th1-driven inflammatory pathways while preserving Th2-mediated immune functions as an internal experimental control. This application scenario is particularly relevant for autoimmune disease research where Th1/Th2 imbalance is implicated in pathogenesis.

Multiple Sclerosis and Neuroinflammation Preclinical Modeling

Based on complete clinical suppression of EAE in Lewis rats and documented Phase II clinical evaluation in multiple sclerosis patients [1][2], Mesopram represents a scientifically justified selection for preclinical neuroinflammation research programs. The compound's efficacy in reducing inflammatory lesions in both spinal cord and brain tissue, coupled with suppression of CNS cytokine expression, supports its use in mechanistic studies of blood-brain barrier function and CNS-targeted PDE4 inhibition.

Inflammatory Bowel Disease (IBD) Experimental Therapeutics

The dose-response characterization of Mesopram in DSS-induced murine colitis—including quantified improvements in clinical score, colon length preservation, and histologic scoring [1]—positions the compound as a well-validated reference agent for IBD preclinical research. The demonstration of therapeutic efficacy via both intraperitoneal and oral administration routes [2] supports flexible experimental design across preventive and therapeutic intervention paradigms.

Comparative PDE4 Inhibitor Pharmacology Studies

Mesopram serves as a structurally and functionally distinct comparator in studies evaluating PDE4 inhibitor class heterogeneity. Its γ-lactam/oxazolidinone chemotype differs from the dialkoxyphenyl scaffolds of rolipram and roflumilast [1], while its Th1-specific functional selectivity profile [2] provides a differentiated cellular pharmacology endpoint for cross-compound benchmarking. Procurement for comparator studies should account for these distinctive features when designing head-to-head evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mesopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.